molecular formula C15H9N3OS B2553706 3-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)benzonitrile CAS No. 1031660-55-5

3-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)benzonitrile

Cat. No. B2553706
CAS RN: 1031660-55-5
M. Wt: 279.32
InChI Key: IQCGZHPVSUJZBB-UHFFFAOYSA-N
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Description

“3-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)benzonitrile” is a chemical compound with the CAS Number: 879361-52-1 . It has a molecular weight of 279.32 . The IUPAC name for this compound is 4- (4-oxo-2-sulfanyl-3 (4H)-quinazolinyl)benzonitrile .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H9N3OS/c16-9-10-5-7-11 (8-6-10)18-14 (19)12-3-1-2-4-13 (12)17-15 (18)20/h1-8H, (H,17,20) . This code provides a textual representation of the molecular structure.

Scientific Research Applications

Intramolecular Cycloaddition Reactions

Research on ortho-(Phenylpropioloxy)benzonitrile sulphide, a compound with structural similarities, has revealed its potential in forming chromenoisothiazoles through intramolecular 1,3-dipolar cycloaddition reactions. This process highlights the compound's utility in synthesizing complex heterocyclic structures, which could be of significant interest in developing pharmacologically active molecules (Brownsort, Paton, & Sutherland, 1985).

Spirocyclic 3-Oxazolines Synthesis

Another study demonstrated the formation of spirocyclic 3-oxazolines through 1,3-dipolar cycloaddition of benzonitrilio-2-propanide and 1,4-quinones. This reaction pathway suggests the compound's role in generating spirocyclic structures, which are often found in bioactive molecules and could offer avenues for developing new therapeutic agents (Stegmann, Uebelhart, & Heimgartner, 1983).

Unsymmetrical Hantzsch Reaction Optimization

The optimization of an unsymmetrical Hantzsch reaction for manufacturing a potassium-channel opener indicates the broader chemical synthesis applications of related quinazolinyl compounds. Such studies are essential for pharmaceutical manufacturing processes, underscoring the compound's relevance in drug development (Hopes, Parker, & Patel, 2006).

Antimicrobial Agent Development

Quinazoline derivatives have been synthesized and screened for their antimicrobial properties, showing promise as potential therapeutic agents. This research suggests that related compounds, including the one , could be valuable in developing new antimicrobial drugs, further emphasizing their significance in medical research (Desai, Shihora, & Moradia, 2007).

Safety and Hazards

The safety data sheet (MSDS) for this compound can be found online . It’s important to refer to this document for detailed safety and handling information.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)benzonitrile involves the condensation of 2-amino-4-(4-cyanophenyl)thiophen-3(2H)-one with 2-chloro-3-formylquinazolin-4(3H)-one, followed by reduction and cyclization reactions.", "Starting Materials": [ "2-amino-4-(4-cyanophenyl)thiophen-3(2H)-one", "2-chloro-3-formylquinazolin-4(3H)-one", "Sodium borohydride", "Acetic acid", "Ethanol", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-(4-cyanophenyl)thiophen-3(2H)-one with 2-chloro-3-formylquinazolin-4(3H)-one in acetic acid and ethanol to form 3-(4-cyanophenyl)-2-(quinazolin-4-ylamino)thiophene-4-carbaldehyde", "Step 2: Reduction of the aldehyde group using sodium borohydride in ethanol to form 3-(4-cyanophenyl)-2-(quinazolin-4-ylamino)thiophene-4-carbinol", "Step 3: Cyclization of the carbinol group using sodium hydroxide in water to form 3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)benzonitrile", "Step 4: Acidification of the reaction mixture using hydrochloric acid to obtain the final product" ] }

CAS RN

1031660-55-5

Product Name

3-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)benzonitrile

Molecular Formula

C15H9N3OS

Molecular Weight

279.32

IUPAC Name

3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzonitrile

InChI

InChI=1S/C15H9N3OS/c16-9-10-4-3-5-11(8-10)18-14(19)12-6-1-2-7-13(12)17-15(18)20/h1-8H,(H,17,20)

InChI Key

IQCGZHPVSUJZBB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=CC(=C3)C#N

solubility

not available

Origin of Product

United States

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